molecular formula C18H21ClN4O2 B2547647 N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396845-15-0

N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2547647
CAS RN: 1396845-15-0
M. Wt: 360.84
InChI Key: GKXPFMBXMLYJER-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has been conducted on the synthesis of various tetrahydrobenzo[b]thiophene derivatives, including compounds with similar structures to N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide , under microwave irradiation. These methods offer efficient routes for the preparation of carboxamide derivatives, showcasing the compound's relevance in synthetic chemistry and its potential as a building block for further chemical synthesis (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Biological Applications

  • Cannabinoid Receptor Interactions : A study on molecular interactions with the CB1 cannabinoid receptor mentions compounds with a similar structure to N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide . These compounds are significant in understanding the binding dynamics and the development of antagonist activities towards CB1 cannabinoid receptors, contributing to the research in neuropharmacology and potentially leading to new therapeutic agents (Shim et al., 2002).

Anticancer and Anti-Angiogenic Activities

  • Anti-Angiogenic and DNA Cleavage Studies : Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which share a core similarity with the compound of interest, demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential of such compounds in anticancer therapy by inhibiting angiogenesis and affecting DNA integrity in cancer cells (Kambappa et al., 2017).

Neuropharmacological Effects

  • Antidepressant and Nootropic Agents : The synthesis of derivatives related to N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide and their evaluation as potential antidepressant and nootropic agents highlight the compound's importance in the development of new treatments for depression and cognitive disorders. These studies provide insights into the compound's neuropharmacological applications and its potential benefits in treating central nervous system (CNS) disorders (Thomas et al., 2016).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-14(19)6-3-7-15(12)20-18(25)13-5-4-10-23(11-13)16-8-9-17(24)22(2)21-16/h3,6-9,13H,4-5,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXPFMBXMLYJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

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